2-(Cinnamylamino)-1-phenylethanol
Description
2-(Cinnamylamino)-1-phenylethanol is a chiral secondary alcohol derivative of 1-phenylethanol, featuring a cinnamylamino (-NH-Cinnamyl) substituent at the C2 position. This article compares 2-(Cinnamylamino)-1-phenylethanol with structurally and functionally related compounds, emphasizing antifungal activity, synthesis, and industrial relevance.
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34g/mol |
IUPAC Name |
1-phenyl-2-[[(E)-3-phenylprop-2-enyl]amino]ethanol |
InChI |
InChI=1S/C17H19NO/c19-17(16-11-5-2-6-12-16)14-18-13-7-10-15-8-3-1-4-9-15/h1-12,17-19H,13-14H2/b10-7+ |
InChI Key |
KGVMWXOXZIZYGK-JXMROGBWSA-N |
SMILES |
C1=CC=C(C=C1)C=CCNCC(C2=CC=CC=C2)O |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CNCC(C2=CC=CC=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CCNCC(C2=CC=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis of Structural Analogs
Key Findings :
- Antifungal activity is highly substituent-dependent. The imidazole derivative exhibits potent activity against Candida spp., likely due to its ability to disrupt fungal membrane integrity or enzyme function .
- 1-Phenylethanol itself shows non-biocidal, concentration-dependent antifungal effects, possibly via quorum-sensing interference in plant pathogens .
- Amino-substituted derivatives (e.g., 2-amino-1-phenylethanol) demonstrate neurological activity, highlighting the role of the amino group in targeting enzymes like cholinesterase .
Physicochemical and ADMET Properties
- 1-Phenylethanol: Low melting point, high solubility in organic solvents; moderate human intestinal absorption (HIA = 0.62) .
- 2-(2-Hydroxyphenoxy)-1-phenylethanol: High plasma protein binding (PPB > 95%), poor blood-brain barrier (BBB) penetration .
Notable Contrasts:
- Imidazole derivatives exhibit stronger intermolecular interactions (e.g., H-bonding) compared to 1-phenylethanol, influencing their crystallinity and solubility .
- Amino-substituted derivatives show variable BBB penetration, with 2-amino-1-phenylethanol likely excluded due to polarity, while dimethylamino analogs may cross more readily .
Fragrance and Cosmetics
- 1-Phenylethanol: Widely used in perfumes, soaps, and cosmetics for its floral odor; occurs naturally in tea flowers (Camellia sinensis) .
- Chiral Derivatives: (R)-1-phenylethanol serves as a precursor for solvatochromic dyes and ophthalmic preservatives .
Antifungal Agents
- 2-(1H-Imidazol-1-yl)-1-phenylethanol derivatives: Biphenyl ester variants (e.g., compound 6a-c) show IC50 values 2–4× lower than fluconazole against Candida spp., making them promising for topical formulations .
- 1-Phenylethanol: Used in agricultural settings to prevent gray mold in tomatoes, with preventive (non-curative) action .
Neurological Therapeutics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
